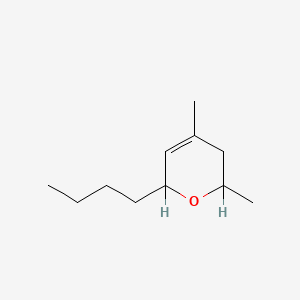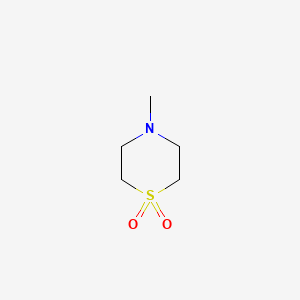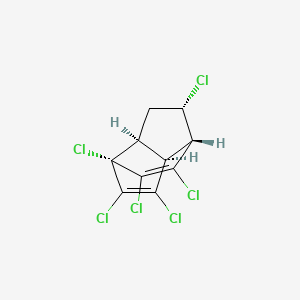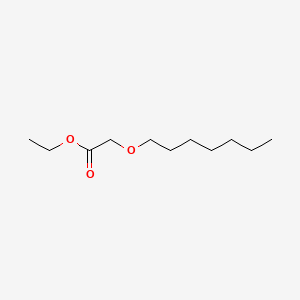
Ethyl heptyloxyacetate
Descripción general
Descripción
Ethyl heptyloxyacetate, also known as Ethyl 2-(heptyloxy)acetate, is a chemical compound used for industrial and scientific research . It’s also known by other names such as Heptyloxy-essigsaeure-aethylester and Ethyln-heptyloxyacetate .
Physical And Chemical Properties Analysis
Ethyl heptyloxyacetate is a colorless liquid . It has an ether-like, fruity odor . Its melting point is -83.6℃ and its boiling point is 77.1℃ . It is soluble in water, ethanol, acetone, etc .Aplicaciones Científicas De Investigación
1. Impact on Ehrlich Ascites Tumor Cells
Studies conducted on Ehrlich ascites tumor cells exposed to ethyl heptyloxyacetate showed notable changes such as stretching and clumping of metaphase chromosomes and a subsequent mitotic suppression for approximately 48 hours after treatment. This indicates its significant impact on cellular processes in tumor cells (Basrur & Townsend, 1966).
2. DNA Synthesis Alteration
Further research into the nature of the mitotic block induced by ethyl heptyloxyacetate in Ehrlich ascites tumor cells revealed a decrease in DNA synthesis. This was evident from the lower percentage of labeled cells and a significant increase in grain count in treated samples compared to controls, suggesting the compound's role in cell cycle disruption (Basrur, Swierenga & Townsend, 1968).
3. Microbial Applications
Ethyl acetate extracts, including those derived from ethyl heptyloxyacetate, have shown potential in microbial applications. They exhibit antimicrobial, antioxidant, and cytotoxic activities against various pathogens and cell lines. This suggests the compound's broader therapeutic potential in treating microbial infections and its potential use in biotechnology (Naine et al., 2015).
4. Antioxidant and Neuroprotective Properties
Ethyl heptyloxyacetate derivatives, such as ethyl ferulate, have demonstrated antioxidant and neuroprotective activities. These findings are significant for potential uses in the nutraceutical and pharmaceutical industries, highlighting the compound's versatility and potential for various therapeutic applications (Cunha et al., 2019).
5. Improved Analytical Methods
The use of ethyl acetate, a related compound, has improved the determination of extractable organic halogens (EOX) from various environmental samples. This application enhances the analytical methods for environmental monitoring and assessment, indicating the compound's significance in environmental science (Reemtsma & Jekel, 1996).
6. Biomedical Research and Drug Synthesis
Ethyl heptyloxyacetate-related compounds have been explored in the synthesis of various therapeutic agents, including high-ceiling diuretics and anti-inflammatory drugs. This highlights its role in advancing pharmaceutical research and development (Plattner et al., 1984).
7. Biofuel Production
Recent studies have focused on the microbial production of ethyl acetate, a related compound, as a sustainable alternative for biofuel production. This application in renewable energy showcases the compound's potential in addressing global energy challenges (Zhang et al., 2020).
Safety And Hazards
Ethyl heptyloxyacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the central nervous system (CNS) . In case of contact, it is advised to wash off immediately with plenty of water .
Propiedades
IUPAC Name |
ethyl 2-heptoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-7-8-9-13-10-11(12)14-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCDNDWOYHGDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960060 | |
| Record name | Ethyl (heptyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl heptyloxyacetate | |
CAS RN |
3938-81-6 | |
| Record name | Ethyl 2-(heptyloxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3938-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl N-heptyl-oxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003938816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (heptyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl heptyloxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL N-HEPTYL-OXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D205PC85RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




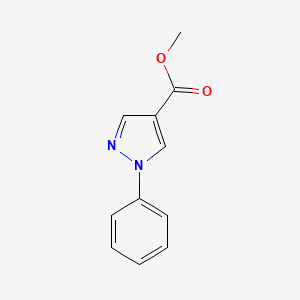


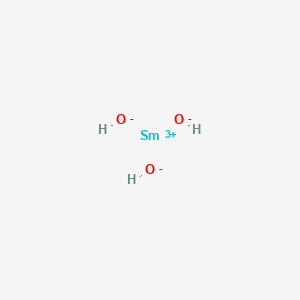
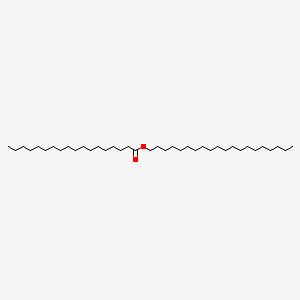
![Benzenesulfonamide, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N-cyclohexyl-2,4,6-trimethyl-](/img/structure/B1594552.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]-](/img/structure/B1594553.png)


